![molecular formula C7F12O2 B1141247 Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene] CAS No. 37626-13-4](/img/structure/B1141247.png)

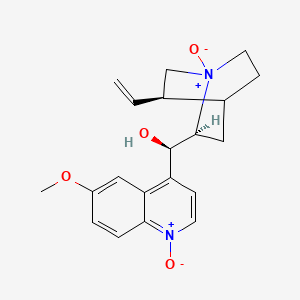

Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]

Vue d'ensemble

Description

Synthesis Analysis

Copolymers of tetrafluoroethylene (TFE) and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole (PDD) are synthesized in supercritical carbon dioxide at low temperatures using bis(perfluoro-2-N-propoxypropionyl) peroxide as an initiator. This method produces copolymers with various compositions and molecular weights in yields as high as 74% (Michel, Resnick, Kipp, & Desimone, 2003).

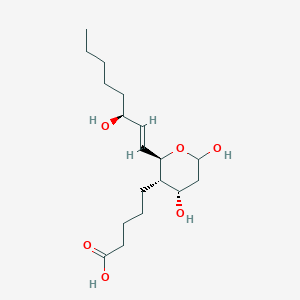

Molecular Structure Analysis

The molecular structure of the copolymer, focusing on the orientation and morphology when grown on substrates like poly(tetrafluoroethylene), shows that the crystalline lamellae grow perpendicular to the PTFE chain direction. This analysis helps understand the polymer's epitaxial conditions and structural conformation (Brinkmann et al., 2009).

Chemical Reactions and Properties

The radiation chemistry of this copolymer, particularly when exposed to gamma-irradiation under vacuum, involves predominant main chain scission. This results in the formation of new carboxylate end groups and terminal unsaturation, significantly impacting its chemical properties (Forsythe, Hill, Logothetis, & Whittaker, 1999).

Physical Properties Analysis

The addition of nanoscale, nonporous fumed silica particles to the copolymer increases penetrant permeability coefficients. This modification alters the size selectivity of the polymer and its interaction with molecules like n-butane, indicating significant changes in physical properties upon filler addition (Merkel et al., 2003).

Chemical Properties Analysis

The solubility and sorption of gases and vapors in the copolymer, as well as its interaction with organic solvents, reveal its selective permeability and potential for plasticization. These characteristics are crucial for applications requiring gas separation and material processing (Merkel, Bondar, Nagai, & Freeman, 1999).

Applications De Recherche Scientifique

Plasticization : The copolymers of this material, known as Teflon AF1600 and AF2400, have been studied for plasticization with various fluorous compounds. This research suggests their potential in creating materials with tailored thermal properties (Lugert, Lodge, & Bühlmann, 2008).

Sorption and Transport : Studies have shown that adding nanoscale fumed silica to this polymer can systematically increase permeability coefficients, indicating potential for filtration and separation technologies (Merkel et al., 2003).

Radiation Chemistry : The radiation chemistry of this copolymer has been investigated, particularly its behavior under gamma-irradiation, suggesting its use in radiation-sensitive applications (Forsythe et al., 1999).

Optical and Electrical Properties : This polymer is known for its unique electrical and optical properties, high chemical and thermal stability, and solubility in selected solvents, making it useful in advanced technology sectors (Kořínek, 1994).

Water-Oxidation Catalysis : The polymer has been applied in stabilizing molecular assemblies on electrodes for water-oxidation catalysis, demonstrating its potential in energy-related applications (Eberhart et al., 2017).

Copolymerization : Research on copolymerizing tetrafluoroethylene and 2,2-bis(trifluoromethyl)-4,5-difluoro-1,3-dioxole in supercritical carbon dioxide has been conducted, showing versatility in producing copolymers with various compositions (Michel et al., 2003).

Gas Sorption : Studies on gas sorption in this polymer, especially regarding hydrocarbon and perfluorocarbon gases, have been conducted, indicating its potential in gas separation and storage applications (Merkel et al., 1999).

Ion-Selective Potentiometry : This polymer has been used as a matrix for ion-selective electrodes, demonstrating its potential in analytical chemistry (Lai et al., 2009).

Hydrophobic Coatings : The polymer has been applied in creating hydrophobic films with potential applications in coatings and surface treatments (Phani & Haefke, 2004).

Propriétés

IUPAC Name |

4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole;1,1,2,2-tetrafluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F8O2.C2F4/c6-1-2(7)15-3(14-1,4(8,9)10)5(11,12)13;3-1(4)2(5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQVMMYKXQPUNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(OC(O1)(C(F)(F)F)C(F)(F)F)F)F.C(=C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37626-13-4 | |

| Record name | Perfluoro(2,2-dimethyl-1,3-dioxole)-tetrafluoroethylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37626-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

344.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 87077445 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(5Z)-5-({4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl}methylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B1141168.png)

![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)